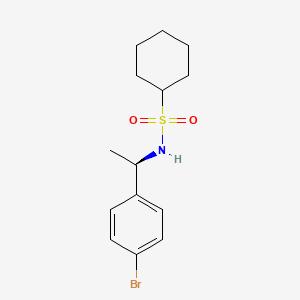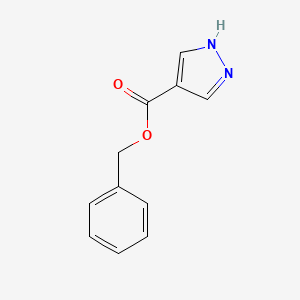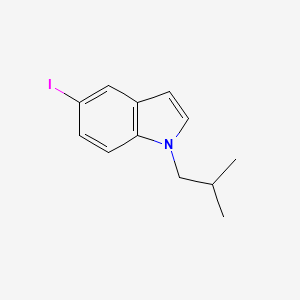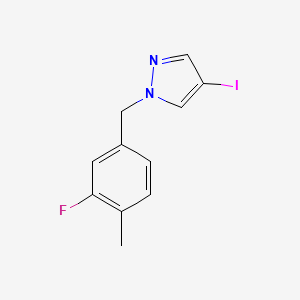
(R)-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide is a chiral sulfonamide compound characterized by the presence of a cyclopropane ring, a bromophenyl group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Chiral Intermediate: The chiral intermediate, ®-1-(4-bromophenyl)ethanol, can be synthesized through asymmetric reduction of 4-bromoacetophenone using a chiral catalyst.
Cyclopropanation: The chiral intermediate undergoes cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate.
Sulfonamide Formation: The final step involves the reaction of the cyclopropane intermediate with sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropane oxides.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology and Medicine:
- Potential applications in drug discovery and development due to its chiral nature.
- Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential use in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and sulfonamide group can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
- (S)-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide
- N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide (racemic mixture)
- N-(1-(4-chlorophenyl)ethyl)cyclopropanesulfonamide
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity and selectivity compared to the (S)-enantiomer.
Substituent Effects: The presence of different halogen atoms (bromine vs. chlorine) can affect the compound’s reactivity and interaction with biological targets.
Unique Features: The combination of the cyclopropane ring and sulfonamide group in ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide provides unique steric and electronic properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-8(9-2-4-10(12)5-3-9)13-16(14,15)11-6-7-11/h2-5,8,11,13H,6-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGQVBXKFHGHS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232114.png)
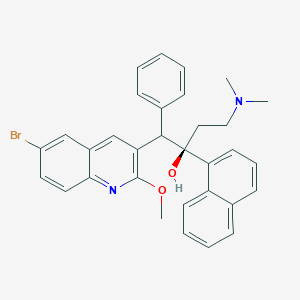
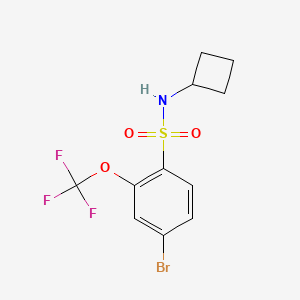
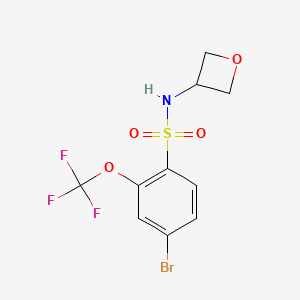
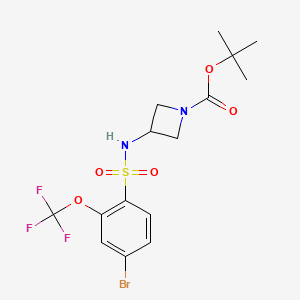
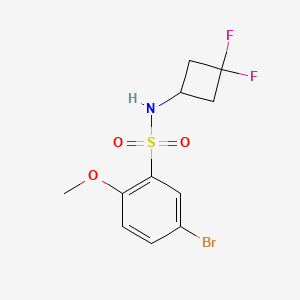
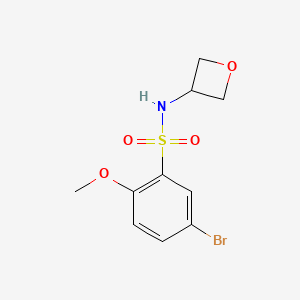
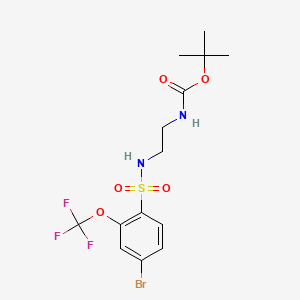
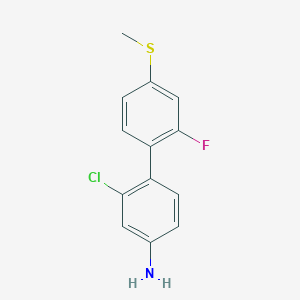
![2-Methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8232181.png)
